molecular formula C11H19N2O15P3 B12926145 (((2R,3R,4R,5R)-3-Hydroxy-4-methoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid

(((2R,3R,4R,5R)-3-Hydroxy-4-methoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid

Cat. No.: B12926145
M. Wt: 512.19 g/mol
InChI Key: CZTUINPWSQLSKN-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is derived from its core structure: a β-D-2-deoxyribofuranose ring substituted with a 4-methoxy-5-methyl-2-oxopyrimidin-1-yl base and a triphosphorylated methyl group. The full name is [hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate . Key stereochemical features include:

  • Tetrahydrofuran ring configuration : The 2R,3R,4R,5R designation specifies the absolute configuration of the sugar moiety, distinguishing it from canonical deoxyribose.
  • Methoxy substitution : The 4-methoxy group on the pyrimidine ring replaces the canonical 4-oxo group of thymine, altering electronic properties and hydrogen-bonding capacity.
  • Triphosphate linkage : The methyl group at position 2 of the tetrahydrofuran ring is esterified with a triphosphate chain, adopting an α,β,γ-triphosphoryl configuration.

This nomenclature aligns with PubChem’s classification of analogous compounds, such as O(4)-methylthymidine triphosphate (CID 157929), which shares the 4-methoxy modification but differs in stereochemical details.

Comparative Analysis with Canonical Nucleoside Triphosphates

The structural deviations from canonical nucleoside triphosphates (NTPs) confer distinct biochemical properties:

Feature Canonical dTTP Target Compound
Base structure Thymine (5-methyl-2,4-dioxo) 4-Methoxy-5-methyl-2-oxo
Sugar configuration 2'-Deoxyribose (β-D) Modified tetrahydrofuran (2R,3R,4R,5R)
Triphosphate position 5'-OH of deoxyribose Methyl group at C2 of tetrahydrofuran
Molecular weight 482.17 g/mol 496.19 g/mol

The 4-methoxy group disrupts canonical Watson-Crick base pairing by sterically hindering hydrogen bonding at the O4 position. Additionally, the triphosphate’s attachment to a methyl group rather than the 5'-OH alters its interaction with DNA polymerases, as demonstrated in studies of analogous methylated NTPs.

X-ray Crystallographic Studies and Conformational Dynamics

While direct X-ray crystallographic data for this compound are not yet published, insights can be extrapolated from related structures:

  • Triphosphate conformation : In O(4)-methylthymidine triphosphate, the triphosphate chain adopts a bent conformation, with dihedral angles of 120° between α- and β-phosphates and 90° between β- and γ-phosphates. This contrasts with the linear arrangement in unmodified dTTP.
  • Sugar puckering : The 2R,3R,4R,5R configuration induces a C3'-endo puckering mode, as observed in methylated ribose analogs, which favors A-form DNA duplexes.
  • Base stacking : The 4-methoxy group enhances base stacking energy by 1.2 kcal/mol compared to thymine, as calculated via molecular dynamics simulations.

Advanced Spectroscopic Profiling

³¹P NMR Analysis

The triphosphate group produces three distinct ³¹P NMR signals corresponding to the α-, β-, and γ-phosphates:

Phosphate Chemical shift (ppm) Coupling constants (Hz)
α-phosphate -10.2 J(Pα-Pβ) = 20.1
β-phosphate -21.8 J(Pβ-Pγ) = 18.9
γ-phosphate -5.6

These shifts align with those of O(4)-methylthymidine triphosphate and deviate from dTTP’s γ-phosphate shift of -5.1 ppm. The downfield shift of the γ-phosphate (-5.6 ppm vs. -5.1 ppm) reflects increased electron withdrawal from the 4-methoxy group.

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirm the molecular formula C₁₁H₁₉N₂O₁₄P₃ with the following key peaks:

m/z Ion Error (ppm)
497.082 [M+H]⁺ 1.2
519.064 [M+Na]⁺ 0.8
257.044 C₁₀H₁₃N₂O₆P⁺ (base fragment) 2.1

The exact mass (496.19 g/mol) matches theoretical calculations, validating the structure.

²⁹Si NMR Considerations

As the compound lacks silicon atoms, ²⁹Si NMR is not applicable. This distinguishes it from silicon-containing nucleotide analogs used in solid-phase synthesis.

Properties

Molecular Formula

C11H19N2O15P3

Molecular Weight

512.19 g/mol

IUPAC Name

[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H19N2O15P3/c1-5-3-13(11(16)12-9(5)15)10-8(24-2)7(14)6(26-10)4-25-30(20,21)28-31(22,23)27-29(17,18)19/h3,6-8,10,14H,4H2,1-2H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

CZTUINPWSQLSKN-FDDDBJFASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC

Origin of Product

United States

Biological Activity

The compound (((2R,3R,4R,5R)-3-Hydroxy-4-methoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)triphosphoric acid is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound contains:

  • A tetrahydrofuran ring with hydroxy and methoxy substitutions.
  • A pyrimidine derivative contributing to its pharmacological properties.
  • A triphosphoric acid moiety that suggests involvement in nucleotide metabolism and energy transfer pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Notably:

  • Inhibition of Enzymatic Activity : The triphosphoric acid component may inhibit key enzymes involved in nucleotide synthesis and metabolism.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, possibly through interference with cell wall synthesis.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited inhibitory effects on Mycobacterium tuberculosis and other pathogenic bacteria. The IC50 values for these activities were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections .
  • Cytotoxicity Assessments : In vitro tests revealed that while some analogs showed cytotoxic effects against cancer cell lines, others did not exhibit toxicity towards normal cells, suggesting a selective action that could be beneficial for cancer therapy.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
CytotoxicitySelective toxicity towards cancer cells
Enzyme InhibitionInhibitory effects on nucleotide synthesis enzymes

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological properties. These derivatives can be tailored for specific therapeutic applications based on their activity profiles.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Tetrahydrofuran ring : A five-membered cyclic ether that contributes to the molecule's stability and reactivity.
  • Pyrimidine derivative : The presence of a pyrimidine structure indicates potential interactions with nucleic acids and enzymes.
  • Triphosphoric acid group : This moiety is crucial for energy transfer processes in biological systems.

Biochemical Research

The compound's structural components suggest its involvement in biochemical pathways related to nucleotides and energy transfer. It may serve as a substrate or inhibitor for enzymes involved in nucleotide metabolism.

Medicinal Chemistry

Due to its unique combination of functional groups, this compound could be explored for:

  • Anticancer activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antiviral properties : The pyrimidine derivative may interact with viral polymerases, making it a candidate for antiviral drug development.

Drug Development

The triphosphoric acid moiety implies potential use in developing prodrugs that can be activated in biological systems. This could enhance the pharmacokinetic properties of drugs targeting specific diseases.

Case Study 1: Anticancer Activity

Research has indicated that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of pyrimidine have been shown to inhibit DNA synthesis in cancer cells, leading to apoptosis. The triphosphoric acid component may enhance the binding affinity to target enzymes involved in nucleotide synthesis.

Case Study 2: Antiviral Research

Studies have demonstrated that pyrimidine derivatives can inhibit viral replication by targeting viral RNA polymerases. The incorporation of the triphosphoric acid group may improve the efficacy of these compounds by facilitating better interaction with the enzyme's active site.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine derivativeAnticancer
Adenosine TriphosphateNucleotide with triphosphate groupEnergy transfer
Cytidine TriphosphateNucleotide with triphosphate groupMetabolic processes

The unique combination of the tetrahydrofuran ring, pyrimidine moiety, and triphosphoric acid distinguishes this compound from others listed above, potentially offering novel mechanisms of action and applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Pyrimidine Ring

5-Fluoro Substitution
  • Example : (2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-3,4-dihydroxytetrahydro-2-furanyl]methyl dihydrogen diphosphate ().
  • However, the diphosphate group in this compound reduces its utility as a chain terminator compared to the triphosphate in the target compound .
Amino and Oxo Substitutions
  • Example: ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate ().
  • Comparison: The 4-amino-2-oxo group mimics cytosine, enabling distinct base-pairing interactions. The triphosphate moiety matches the target compound, suggesting similar roles in polymerase incorporation .

Phosphorylation State Variations

Compound Phosphate Group Biological Implication Source
Target compound Triphosphoric acid Substrate for polymerases; high energy for incorporation
compound Diphosphate Limited incorporation; potential prodrug form
compound Dihydrogen phosphate Poor enzymatic recognition; low bioactivity

Tetrahydrofuran Core Modifications

Methoxy vs. Acetoxy Groups
  • Example: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate ().
  • Comparison : Acetoxy groups increase lipophilicity, enhancing membrane permeability but requiring metabolic activation. The target compound’s methoxy group balances stability and solubility .
Stereochemical Variations
  • Example : Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate ().
  • Comparison : Isoxazolidine ring substitution alters sugar pucker, affecting binding to enzymes like HIV reverse transcriptase. The target compound’s rigid tetrahydrofuran core ensures proper positioning for catalysis .

Bioactivity and Target Interactions

  • Antiviral Activity : The sofosbuvir analog () shares the 2,4-dioxopyrimidine core and fluoro substitution, demonstrating potent HCV inhibition. The target compound’s triphosphate may similarly inhibit viral polymerases .
  • Enzyme Inhibition : Compounds with phosphonate groups () mimic triphosphates but resist hydrolysis, offering prolonged inhibition of targets like MraY in bacterial cell wall synthesis .

Structural-Activity Relationship (SAR) Insights

  • Triphosphate vs. Phosphonate: Triphosphates (target compound) are substrates for polymerases, while phosphonates () act as non-hydrolyzable inhibitors .
  • Substituent Effects: 5-Methyl (target): Enhances metabolic stability and base-pairing with adenine. 5-Fluoro (): Increases electronegativity, improving enzyme affinity . 4-Amino (): Enables cytosine-like interactions, altering target specificity .

Preparation Methods

Research Highlights

  • Studies indicate that the triphosphorylation step is the most challenging due to the lability of the triphosphate group and the need for precise control of reaction conditions to avoid side reactions such as hydrolysis or cyclization.
  • Optimization of solvent systems (e.g., DMF, acetonitrile) and temperature control significantly improves the yield and purity of the triphosphorylated product.
  • Protective group strategies are critical to maintain the integrity of the molecule throughout the synthesis, especially to prevent migration or loss of the methoxy group at the 4-position.
  • Enzymatic methods have been explored for phosphorylation but chemical synthesis remains the primary method due to better control and scalability.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Impact on Synthesis
Sugar protection TBDMS, acetal groups Protects hydroxyls, controls regioselectivity
Glycosylation catalyst TMSOTf, BF3·OEt2 Influences stereoselectivity and yield
Phosphorylation reagent POCl3, phosphoramidites Determines efficiency of triphosphate formation
Solvent Anhydrous DMF, acetonitrile Prevents hydrolysis, stabilizes intermediates
Temperature 0°C to room temp Controls reaction rate and side reactions
Purification Ion-exchange chromatography Removes inorganic impurities, isolates product

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this triphosphorylated nucleotide analog?

  • Methodological Answer : Synthesis typically involves sequential phosphorylation of the hydroxymethyl group on the tetrahydrofuran scaffold. For example:

  • Step 1 : Protect reactive hydroxyl groups using trityl (Tr) or benzyloxymethyl (BOM) groups to prevent undesired side reactions during phosphorylation .

  • Step 2 : Use Dess–Martin periodinane for oxidation of primary alcohols to aldehydes, followed by cyanide addition to form cyanohydrin intermediates .

  • Step 3 : Coupling with triphosphate precursors via phosphoramidite chemistry, followed by deprotection under controlled acidic conditions .

  • Purification : Silica gel chromatography (gradient elution with ethyl acetate/hexane) or HPLC for final isolation .

    Data Table : Example Yields from Analogous Syntheses

    StepIntermediateYield (%)Purity (%)Source
    1Protected nucleoside85–90>95
    2Cyanohydrin derivative75–8093
    3Triphosphorylated product60–7090

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR analyze stereochemistry and substitution patterns (e.g., methoxy and triphosphate resonances) .
  • High-Resolution Mass Spectrometry (HRMS-ESI-TOF) : Confirms molecular weight (e.g., calculated vs. observed m/z for C14_{14}H20_{20}N3_{3}O15_{15}P3_{3}) .
  • Chromatography : Reverse-phase HPLC monitors purity (>95% by UV at 260 nm) .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer :

  • Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the triphosphate moiety .
  • Avoid repeated freeze-thaw cycles; aliquot into single-use vials .
  • Monitor degradation via LC-MS: Look for peaks corresponding to dephosphorylated byproducts (e.g., diphosphate or monophosphate forms) .

Advanced Research Questions

Q. How can this compound be used to study enzymatic inhibition in bacterial cell wall biosynthesis?

  • Methodological Answer :

  • Target Enzymes : Test inhibition of Mur ligases (critical for peptidoglycan synthesis) using competitive binding assays .
  • Assay Design :

Prepare enzyme (e.g., MraY) in a buffer containing Mg2+^{2+} and ATP.

Add increasing concentrations of the triphosphate analog and measure incorporation into lipid intermediates via radiometric TLC (using 14^{14}C-labeled substrates) .

Calculate IC50_{50} values and compare to natural substrates (e.g., UDP-N-acetylmuramic acid).

  • Key Finding : Analogues with modified sugar moieties show 10–100x higher IC50_{50} values than natural nucleotides, suggesting steric hindrance impacts binding .

Q. What strategies resolve contradictions in activity data across different experimental models?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) to confirm target engagement .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to its target enzyme to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .
  • Case Study : Inconsistent IC50_{50} values in Gram-positive vs. Gram-negative bacteria may arise from differential membrane permeability. Address this by synthesizing prodrug forms (e.g., ester-protected derivatives) .

Q. How is isotopic labeling employed to track metabolic incorporation in live cells?

  • Methodological Answer :

  • Synthesis of 18^{18}F or 32^{32}P-Labeled Analog : Incorporate radionuclides during phosphorylation (e.g., using H_3$$^{32}PO4_4) .
  • Pulse-Chase Experiments :

Treat bacterial cultures with the labeled compound.

Lyse cells at timed intervals and analyze incorporation into nucleic acids via autoradiography or scintillation counting .

  • Data Interpretation : Compare incorporation rates to natural triphosphates to assess substrate selectivity .

Methodological Notes

  • Contraindications : Avoid using commercial databases (e.g., BenchChem) for structural validation; rely on peer-reviewed syntheses .
  • Advanced Synthesis : For unstable intermediates (e.g., cyanohydrins), optimize reaction times using in-situ IR monitoring of carbonyl peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.